tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C13H18Cl2N2O2
Preparation Methods
The synthesis of tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorophenyl and 3-hydroxypropyl groups under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (2-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate can be compared with similar compounds such as:
- tert-Butyl N-[(2R)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- tert-Butyl N-[(2S)-2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
These compounds share structural similarities but differ in their specific functional groups and properties. The unique combination of the 3,4-dichlorophenyl and 3-hydroxypropyl groups in this compound contributes to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C14H19Cl2NO3 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,4-dichlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-7-10(8-18)9-4-5-11(15)12(16)6-9/h4-6,10,18H,7-8H2,1-3H3,(H,17,19) |
InChI Key |
UAFWZIBTSLRHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.